2-(2-Bromothiazol-5-yl)acetic acid is an organic compound characterized by its thiazole ring and a bromine substituent. The compound has the molecular formula and a molecular weight of approximately 222.06 g/mol. Its structure features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and an acetic acid functional group, contributing to its reactivity and potential biological activity .
Research indicates that compounds containing bromothiazole structures exhibit significant biological activities, including antifungal and antibacterial properties. Specifically, 2-(2-Bromothiazol-5-yl)acetic acid has been studied for its potential as a fungicide, demonstrating efficacy against various fungal strains. The presence of the bromine atom enhances its biological activity by increasing lipophilicity and altering interaction profiles with biological targets .
Several synthesis methods for 2-(2-Bromothiazol-5-yl)acetic acid have been reported:
2-(2-Bromothiazol-5-yl)acetic acid finds applications in various fields:
Studies on the interactions of 2-(2-Bromothiazol-5-yl)acetic acid have shown that it can interact with various biological macromolecules. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for further drug development. Additionally, studies have explored its binding affinities with proteins related to fungal resistance mechanisms .
Several compounds share structural similarities with 2-(2-Bromothiazol-5-yl)acetic acid. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 2-(2-bromothiazol-5-yl)acetate | 214833-98-4 | 0.74 | Contains an ethyl ester group enhancing solubility |
Methyl 2-bromothiazole-5-carboxylate | 54045-74-8 | 0.68 | Features a methyl ester instead of an acetic acid |
1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 | 0.70 | Ketone functional group instead of carboxylic acid |
Ethyl 2-bromothiazole-5-carboxylate | 41731-83-3 | 0.71 | Carboxylic acid derivative with ethyl group |
Methyl 2-(2-chlorothiazol-5-yl)acetate | 1424352-59-9 | 0.69 | Chlorine substitution instead of bromine |
These compounds are significant in medicinal chemistry due to their diverse biological activities and potential applications in drug discovery .